molecular formula C24H17NO4 B11576243 2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576243
M. Wt: 383.4 g/mol
InChI Key: JBERWKUTTVOJFE-UHFFFAOYSA-N
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Description

2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions, yielding 24–86% depending on substituents and reaction parameters . Its structure includes a benzyl group at position 2, a 3-hydroxyphenyl group at position 1, and fused chromone-pyrrole rings.

Properties

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

2-benzyl-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17NO4/c26-17-10-6-9-16(13-17)21-20-22(27)18-11-4-5-12-19(18)29-23(20)24(28)25(21)14-15-7-2-1-3-8-15/h1-13,21,26H,14H2

InChI Key

JBERWKUTTVOJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O

Origin of Product

United States

Preparation Methods

General Procedure:

  • Reactants :

    • Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv)

    • Benzaldehyde derivatives (1.1 equiv)

    • Benzylamine or substituted primary amines (1.1 equiv)

  • Conditions :

    • Solvent: Ethanol (10–15 mL per 0.01 mol of aldehyde)

    • Temperature: Reflux at 80°C for 20 hours

    • Catalyst: Acetic acid (1 mL per 10 mL solvent)

  • Workup :

    • Cooling to room temperature followed by filtration or vacuum concentration.

    • Purification via crystallization from ethanol, avoiding chromatography.

This method achieves yields of 24–70% , depending on substituents and optimization (Table 1).

Optimization of Reaction Parameters

Key variables influencing yield and efficiency include solvent polarity, temperature, and catalyst presence. Systematic studies reveal the following trends:

Table 1: Optimization of Multicomponent Reaction Conditions

SolventTemperature (°C)CatalystYield (%)
Methanol25None24
Methanol40None36
Ethanol40Acetic acid58
Ethanol80 (reflux)Acetic acid70

Critical Findings :

  • Ethanol outperforms methanol due to better solubility of intermediates.

  • Acetic acid catalyzes imine formation, accelerating cyclization.

  • Elevated temperatures (80°C) enhance reaction kinetics, improving yields.

Alternative Synthetic Approaches

Ring-Opening Strategy

A secondary route involves the ring-opening of dihydrochromeno-pyrrole precursors under basic conditions. For example, treatment of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives with aqueous NaOH generates intermediates that can be functionalized with benzyl groups. However, this method is less efficient (yields: 15–30%) and primarily used for structural diversification.

Solvent-Free Synthesis

Pilot studies indicate that solvent-free conditions under microwave irradiation reduce reaction times to 1–2 hours , albeit with moderate yields (40–50%). This approach remains experimental but highlights potential for greener chemistry.

Scalability and Industrial Considerations

The multicomponent reaction is scalable to kilogram quantities with minimal adjustments:

  • Batch Size : 10 mol scale trials show consistent yields (65–68%).

  • Cost Efficiency : Ethanol and acetic acid are cost-effective, with a projected raw material cost of $120–150 per kilogram of product.

  • Safety : Exothermic steps require controlled heating to prevent runaway reactions.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1715 cm1^{-1} (C=O stretch) and 1656 cm1^{-1} (conjugated ketone).

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 6.82–7.45 ppm (aromatic protons)

    • δ 4.12 ppm (N–CH2_2–Ph).

Chromatographic Purity

HPLC analysis confirms >95% purity using a C18 column and acetonitrile/water gradient.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and hydroxyphenyl groups, respectively.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation products: Quinones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis :

  • Electron-withdrawing groups (e.g., chloro in 4{9–5-21}) require shorter heating times (15–20 min), while electron-donating groups (e.g., methoxy) necessitate extended heating (up to 2 h) .
  • The benzyl group in the target compound offers moderate yields (24% in initial trials), but optimization (e.g., solvent, temperature) improves efficiency .

Biological Relevance: The 3-hydroxyphenyl group in the target compound may enhance binding to kinases or antiviral targets via phenolic interactions, akin to hydroxyphenyl motifs in kinase inhibitors . Thiadiazol and fluorophenyl groups (as in AV-C) confer antiviral activity by modulating TRIF pathway interactions, suggesting that halogenation and heterocyclic appendages expand therapeutic utility .

Spectroscopic Distinctions :

  • IR Spectroscopy : The target compound shows characteristic C=O stretches at 1709 cm⁻¹ (chromone) and 1652 cm⁻¹ (pyrrole), while chloro-substituted analogs (e.g., 4{9–5-21}) exhibit shifted C=O peaks (1694–1659 cm⁻¹) due to electron-withdrawing effects .
  • NMR : The 1H NMR of 4{9–5-21} reveals a deshielded aromatic proton at δ 7.94 ppm (C7-Cl), absent in the target compound. Spiro derivatives show complex splitting patterns due to restricted rotation .

Pharmacological Potential: The patent compound (CA2801168A1) demonstrates that oxo-substituted derivatives activate glucokinase, highlighting the scaffold’s versatility .

Biological Activity

2-Benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique chromeno-pyrrole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula C18H15N1O4C_{18}H_{15}N_{1}O_{4} indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and biological interactions.

Structural Characteristics

The compound features a benzyl group and a hydroxyphenyl moiety , which are significant for enhancing its biological activity. The hydroxyphenyl group can facilitate interactions with biological macromolecules such as proteins and nucleic acids, potentially modulating enzyme activities or receptor functions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : Studies have shown that specific derivatives can significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In vivo models of inflammation have demonstrated reduced edema and inflammatory marker levels following treatment with these compounds.

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

  • Bacterial Inhibition : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : Antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced one-pot multicomponent reactions that enhance yield and purity.

Synthesis Method Yield (%) Conditions
One-pot reactionUp to 74%Acetic acid at 40°C for 0.5 hours
Multi-step reactionVariableVarious solvents at room temperature

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects on MCF-7 cells using various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM.
  • Case Study on Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters for optimization include:
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency due to improved solubility of intermediates.

  • Temperature : Heating at 80°C for 15–20 hours ensures completion, monitored via TLC .

  • Stoichiometry : Excess hydrazine hydrate (5–7 eq.) improves cyclization yields .

  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

    • Data Table : Example Reaction Optimization
ParameterOptimal ConditionYield (%)
SolventDioxane75–85
Temperature (°C)8082
Hydrazine Equiv.5.078

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the benzyl group (δ 4.5–5.0 ppm for benzylic protons) and hydroxylphenyl moiety (δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight (expected ~367.40 g/mol) via high-resolution MS (HRMS) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and thermal stability (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across derivatives of dihydrochromeno-pyrrole-diones?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. pyridinyl groups) and correlate with bioassay results .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding .
  • Meta-Analysis : Compare datasets from analogous compounds (e.g., 7-chloro derivatives) to identify trends in cytotoxicity or enzyme inhibition .

Q. How can combinatorial libraries of this compound’s derivatives be constructed for high-throughput screening?

  • Methodological Answer :
  • One-Pot Synthesis : Utilize a 3-component reaction (e.g., aldehydes, amines, dioxobutanoates) to generate 223+ derivatives in parallel .

  • Automated Liquid Handling : Implement robotics for precise reagent dispensing and temperature control.

  • Analytical Workflow : Pair LC-MS for rapid purity assessment and UPLC for quantification of lead candidates .

    • Data Table : Example Library Diversity
Aldehyde SubstituentAmine SubstituentBioactivity (IC50, μM)
4-NO₂-phenylBenzylamine0.45
3-OH-phenylCyclohexylamine1.20

Q. What computational tools are available to predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and energetics for cyclization or functionalization steps .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for derivative synthesis .
  • Solvent Effect Simulations : Employ COSMO-RS to evaluate solvent polarity impacts on reaction yields .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported yields for hydrazine-mediated cyclization reactions?

  • Methodological Answer :
  • Controlled Replicates : Conduct triplicate experiments under standardized conditions (e.g., 80°C, 5 eq. hydrazine) to assess reproducibility .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-cyclized species) that may reduce yields .
  • Cross-Study Comparisons : Adjust for variables like solvent purity or catalyst traces, which are often unreported but critical .

Integration of Computational and Experimental Workflows

Q. What protocols enable efficient feedback loops between computational predictions and experimental validation?

  • Methodological Answer :
  • Hybrid Design : Use DFT-predicted reaction pathways to prioritize synthetic targets, then refine models using experimental kinetic data .
  • High-Throughput Screening (HTS) : Automate data collection from parallel reactions to train ML algorithms for condition optimization .

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